molecular formula C24H18N2O8 B5140104 2,2'-[[5-(acetyloxy)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid CAS No. 5733-29-9

2,2'-[[5-(acetyloxy)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid

Cat. No. B5140104
CAS RN: 5733-29-9
M. Wt: 462.4 g/mol
InChI Key: GNRJUOIBXCJDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-[[5-(acetyloxy)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid, also known as AOPP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2,2'-[[5-(acetyloxy)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, this compound has been shown to activate the p38 MAPK pathway and inhibit the Akt/mTOR pathway. In inflammation research, this compound has been shown to inhibit the NF-κB pathway and activate the Nrf2 pathway. In neurodegenerative disease research, this compound has been shown to activate the PI3K/Akt pathway and inhibit the JNK pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and activate the Nrf2 pathway. In neurodegenerative disease research, this compound has been shown to protect against oxidative stress, reduce neuronal damage, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2'-[[5-(acetyloxy)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of 2,2'-[[5-(acetyloxy)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid. In cancer research, further studies are needed to determine the optimal dosage and administration of this compound for different types of cancer. In inflammation research, more studies are needed to investigate the effects of this compound on different inflammatory pathways and to determine its potential as a therapeutic agent for chronic inflammatory diseases. In neurodegenerative disease research, more studies are needed to investigate the neuroprotective effects of this compound and its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In conclusion, this compound is a synthetic compound that has shown potential therapeutic applications in various fields of research. Its mechanism of action involves the modulation of various signaling pathways, and it has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, this compound has several future directions for research that could lead to its potential use as a therapeutic agent.

Synthesis Methods

2,2'-[[5-(acetyloxy)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid can be synthesized by the reaction of 5-(acetyloxy)-1,3-phenylenediamine with phthalic anhydride in the presence of sulfuric acid. The resulting product is then purified by recrystallization to obtain this compound in its pure form.

Scientific Research Applications

2,2'-[[5-(acetyloxy)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation research has found that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disease research, this compound has been shown to protect against oxidative stress and reduce neuronal damage.

properties

IUPAC Name

2-[[3-acetyloxy-5-[(2-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O8/c1-13(27)34-16-11-14(21(28)25-19-8-4-2-6-17(19)23(30)31)10-15(12-16)22(29)26-20-9-5-3-7-18(20)24(32)33/h2-12H,1H3,(H,25,28)(H,26,29)(H,30,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRJUOIBXCJDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)O)C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367375
Record name STK026447
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5733-29-9
Record name STK026447
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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